molecular formula C10H10O2 B7855446 2-Propenoic acid, 2-methyl-3-phenyl-

2-Propenoic acid, 2-methyl-3-phenyl-

Cat. No. B7855446
M. Wt: 162.18 g/mol
InChI Key: XNCRUNXWPDJHGV-UHFFFAOYSA-N
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Description

Alpha-Methyl-cinnamic acid is a member of cinnamic acids.

Scientific Research Applications

Conformational Studies

The conformations of certain derivatives of 2-propenoic acid, 2-methyl-3-phenyl-, such as E-2-phenyl-3(2'-furyl)propenoic acid, have been extensively studied using NMR spectroscopy in various solvents like methanol, chloroform, and dimethyl sulfoxide. These studies help in understanding the behavior and structure of the molecule in different environments, although no significant conformational preferences were identified in the solutions studied (Forgó, Felfoeldi & Pálinkó, 2005).

Chemical Synthesis and Modifications

Various phenolic compounds structurally related to 2-propenoic acid, 2-methyl-3-phenyl-, were isolated and studied for their anti-inflammatory activities. The compounds, including derivates of 2-propenoic acid, 2-methyl-3-phenyl-, demonstrated modest inhibitory activities in macrophage RAW264.7 cells, indicating potential medicinal applications (Ren et al., 2021).

Interaction with Metals

A study focused on the complexation of 3,4-dihydroxy-phenyl-propenoic acid by chromium(III), which is structurally related to 2-propenoic acid, 2-methyl-3-phenyl-, revealed insights into the bioavailability of chromium to plants. The study presented a detailed mechanism of the reaction stages and suggested associative mechanisms, enhancing our understanding of the interaction between such organic acids and metal ions (Thoma, Tampouris & Petrou, 2008).

Solubility Enhancement Studies

Trans-3-phenyl-2-propenoic acid's solubility was investigated in supercritical CO2 with ethanol as a cosolvent. This research is significant in the context of its practical applications in food, cosmetics, and pharmaceuticals, given its antimicrobial, antifungal, and antioxidant properties. Understanding the solubility of such compounds in different conditions can greatly influence their industrial applications and formulations (Cháfer et al., 2009).

Antioxidant Activity

The antioxidant activity of cinnamic acid (3-phenyl-2-propenoic acid) and some of its derivatives was evaluated. Cinnamic acid and its derivatives showed a range of antioxidant activities, which is crucial for their potential use in various industries such as flavoring and perfumery. The study also developed a simple titrimetric method for its assay, enhancing the research and application of these compounds (Oladimeji, Essien, Sheriff & Alemika, 2019).

properties

IUPAC Name

2-methyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCRUNXWPDJHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870863
Record name 2-Methyl-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Methyl cinnamic acid

CAS RN

1199-77-5
Record name α-Methylcinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-phenyl-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AF Littke, GC Fu - Organic Syntheses, 2003 - Wiley Online Library
Abstract (E)‐2‐Methyl‐3‐phenacrylic acid butyl ester Bis (tri‐tert‐butylphosphine) palladium (E)‐4‐(2‐Phenylethenyl) benzonitrile Tris (dibenzylideneacetone) palladium
Number of citations: 35 onlinelibrary.wiley.com
M Eissen, D Lenoir - ACS Sustainable Chemistry & Engineering, 2017 - ACS Publications
Environmental factors and process mass intensity were determined and evaluated for more than 30 standard procedures for the synthesis of alkenes with tri- and tetrasubstituted double …
Number of citations: 39 pubs.acs.org

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